

A Technical Guide to the Molecular Landscape of Sisomicin (C19H37N5O7)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the aminoglycoside antibiotic, **sisomicin**. With the molecular formula C19H37N5O7, **sisomicin** presents a unique structural architecture, distinguished by an unsaturated sugar ring that contributes to its potent antibacterial activity.[1][2] This document details its molecular structure, physicochemical properties, and the experimental methodologies employed for its characterization. Furthermore, it elucidates the mechanism of action of **sisomicin**, offering a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Identity

Sisomicin is a naturally occurring aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis.[3][4] Its structure is fundamentally composed of three key moieties: a central 2-deoxystreptamine ring, a garosamine sugar, and a unique unsaturated hexose ring. [5] This unsaturated sugar ring, specifically a 2,6-diamino-2,3,4,6-tetradeoxy-α-D-glycero-hex-4-enopyranosyl unit, is a defining feature that distinguishes it from other aminoglycosides like gentamicin C1a and contributes to its enhanced antibacterial efficacy.[1][2]

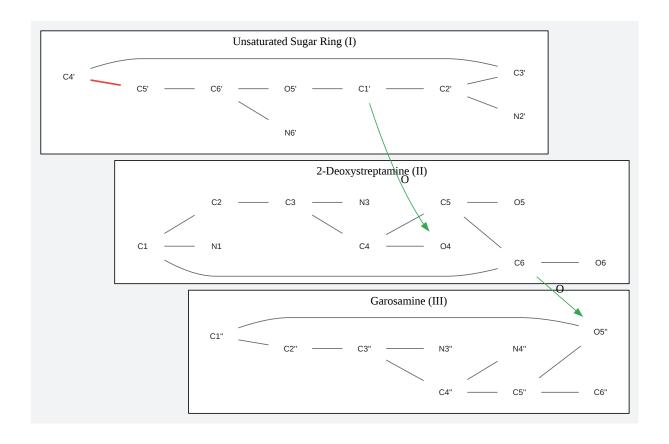
Key Structural Features:



- Unsaturated Sugar Ring (Ring I): Possesses a double bond between C4' and C5', resulting in a partially planar conformation. This feature is crucial for its interaction with the bacterial ribosome.[1][2]
- 2-Deoxystreptamine (Ring II): The central aminocyclitol core common to many aminoglycosides.
- Garosamine (Ring III): A monosaccharide derivative attached to the 2-deoxystreptamine ring.

The systematic IUPAC name for **sisomicin** is (2R,3R,4R,5R)-2-{[(1S,2S,3R,4S,6R)-4,6-diamino-3-{[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl]oxy}-5-methyl-4-(methylamino)oxane-3,5-diol.[6]

Molecular Structure Diagram



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Caption: 2D chemical structure of **sisomicin**, highlighting its three constituent rings.

Physicochemical and Quantitative Data

The physicochemical properties of **sisomicin** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

Property	Value	Reference
Molecular Formula	C19H37N5O7	[3][6]
Molar Mass	447.533 g⋅mol−1	[3]
CAS Number	32385-11-8	[6]

pKa Values of Amino Groups

The amino groups of **sisomicin** are key to its biological activity, as their positive charges facilitate electrostatic interactions with the negatively charged phosphate backbone of ribosomal RNA.[7] The individual pKa values of these groups have been determined using multinuclear NMR spectroscopy.[7][8]

Amino Group	pKa Value (determined by 1H NMR)	pKa Value (determined by 13C NMR)	pKa Value (determined by 15N HMBC)
N-1	8.10	8.11	8.09
N-3	6.78	6.78	6.77
N-2'	7.36	7.37	7.35
N-6'	9.35	9.36	9.34
N-3"	7.65	7.66	7.64
Data sourced from ACS Omega, 2020.[7]			

Experimental Protocols for Structural Elucidation



The definitive structure of **sisomicin** has been established through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography has been instrumental in providing a three-dimensional atomic-level view of **sisomicin** and its interaction with the bacterial ribosomal A-site.[1][2]

Methodology:

- Crystallization: **Sisomicin** is co-crystallized with a synthetic RNA oligonucleotide that mimics the bacterial ribosomal decoding A-site. This is a critical and often challenging step to obtain high-quality crystals suitable for diffraction.[9]
- Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots (reflections) is generated and recorded on a detector.[9] The angles and intensities of these diffracted X-rays are measured.[9]
- Structure Solution and Refinement: The collected diffraction data is processed to determine
 the electron density map of the crystal. From this map, the positions of the atoms in the
 sisomicin-RNA complex are determined and refined to generate a final, high-resolution 3D
 structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution.[10] Multinuclear NMR has been specifically used to determine the individual pKa values of **sisomicin**'s amino groups.[7][11]

Methodology for pKa Determination:

- Sample Preparation: A solution of **sisomicin** is prepared in D2O.
- Titration: The pD of the solution is adjusted by the addition of NaOD or DCl.
- Spectral Acquisition: 1H, 13C, and 15N HMBC NMR spectra are acquired at various pD values.



• Data Analysis: The chemical shifts of the nuclei adjacent to the amino groups are plotted against the pD. The inflection points of the resulting sigmoidal curves correspond to the pKa values of the individual amino groups.[12]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of **sisomicin** and to characterize related impurities.[13] Liquid chromatography-mass spectrometry (LC-MS) is a common technique used for this purpose.[13][14]

Methodology for Impurity Characterization:

- Chromatographic Separation: **Sisomicin** and its impurities are separated using reversed-phase liquid chromatography with a volatile ion-pairing agent like trifluoroacetic acid (TFA). [13][14]
- Mass Analysis: The separated compounds are introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source.
- Fragmentation Analysis (MSn): Tandem mass spectrometry (MS/MS or MSn) is used to fragment the ions of the impurities. The resulting fragmentation patterns are compared with that of the sisomicin reference standard to deduce the structures of the unknown compounds.[13]

Mechanism of Action and Signaling Pathway

Sisomicin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. [15][16] Like other aminoglycosides, its primary target is the bacterial ribosome, specifically the 16S rRNA within the 30S ribosomal subunit.[15][17]

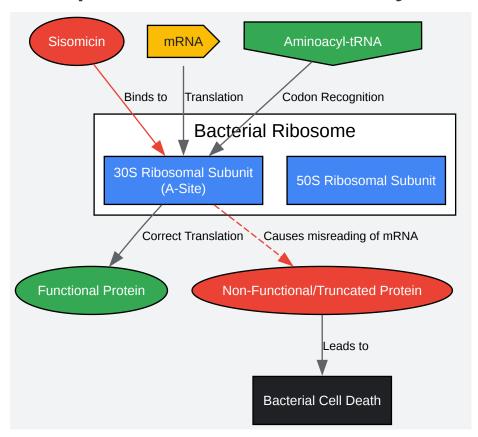
The key steps in its mechanism of action are:

• Binding to the 30S Ribosomal Subunit: **Sisomicin** binds to the A-site (decoding site) of the 30S ribosomal subunit.[1][15] This binding is stabilized by electrostatic interactions between the protonated amino groups of the drug and the phosphate backbone of the rRNA.



- Interference with Protein Synthesis: This binding event disrupts protein synthesis in several ways:
 - It interferes with the initiation complex formation of the 70S ribosome.
 - It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[15][17]
 - It can lead to premature termination of translation.[15]
- Bacterial Cell Death: The accumulation of non-functional or toxic proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[17]

Sisomicin's Impact on Bacterial Protein Synthesis



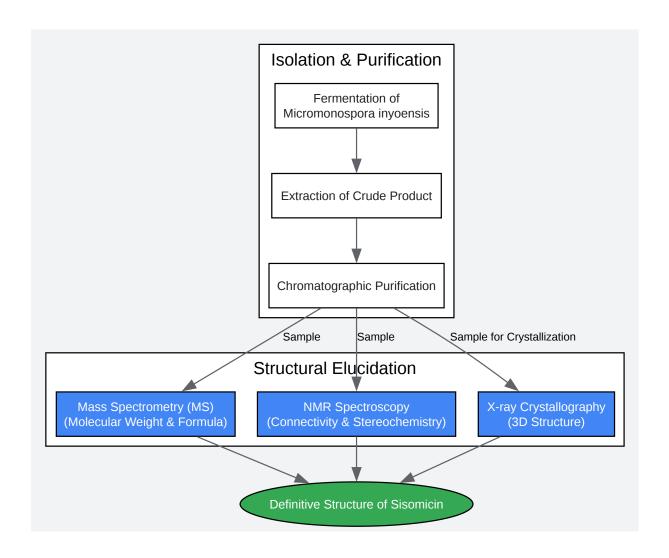
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Caption: Mechanism of action of **sisomicin**, illustrating its binding to the 30S ribosomal subunit and subsequent disruption of protein synthesis.



Experimental Workflow for Structural Analysis

The comprehensive structural characterization of a complex natural product like **sisomicin** involves a multi-faceted analytical approach.



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Caption: A typical experimental workflow for the isolation and structural elucidation of **sisomicin**.

Conclusion

Sisomicin remains a significant member of the aminoglycoside class of antibiotics. Its unique structural feature, the unsaturated sugar ring, provides a basis for its potent antibacterial



activity and serves as a scaffold for the development of next-generation aminoglycosides. The detailed understanding of its structure and mechanism of action, derived from advanced analytical techniques, is crucial for ongoing research into overcoming bacterial resistance and designing novel therapeutic agents.

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